molecular formula C10H8O4 B090725 2-Carboxycinnamic acid CAS No. 18454-53-0

2-Carboxycinnamic acid

Cat. No. B090725
CAS RN: 18454-53-0
M. Wt: 192.17 g/mol
InChI Key: SCWPNMHQRGNQHH-AATRIKPKSA-N
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Description

2-Carboxycinnamic acid, also known as trans-cinnamic acid, is an organic compound with the chemical formula C9H8O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ether. 2-Carboxycinnamic acid is widely used in the food, cosmetic, and pharmaceutical industries due to its antioxidant, anti-inflammatory, and antimicrobial properties.

Mechanism Of Action

The mechanism of action of 2-Carboxycinnamic acid is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. It also disrupts the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

2-Carboxycinnamic acid has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can improve cardiovascular health and reduce the risk of chronic diseases such as cancer, diabetes, and Alzheimer's disease. It also has antimicrobial effects, which can prevent infections and improve overall health.

Advantages And Limitations For Lab Experiments

2-Carboxycinnamic acid has several advantages for lab experiments. It is readily available, inexpensive, and easy to synthesize. It also has a wide range of biological activities, making it a versatile compound for research. However, it has some limitations, such as low solubility in water and instability at high temperatures and pH levels.

Future Directions

There are several future directions for research on 2-Carboxycinnamic acid. One area of interest is its potential as a natural preservative in the food industry. It has been shown to inhibit the growth of bacteria and fungi in food products, which can extend their shelf life. Another area of interest is its potential as a therapeutic agent for the treatment of chronic diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-Carboxycinnamic acid.
Conclusion
In conclusion, 2-Carboxycinnamic acid is a versatile compound with a wide range of biological activities. It has antioxidant, anti-inflammatory, and antimicrobial properties, which can improve overall health and reduce the risk of chronic diseases. It can be synthesized through several methods and has advantages and limitations for lab experiments. Further research is needed to fully understand the potential therapeutic applications of 2-Carboxycinnamic acid.

Synthesis Methods

2-Carboxycinnamic acid can be synthesized through several methods. The most common method is the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst such as p-toluenesulfonic acid. This reaction produces cinnamic acid, which can be oxidized to 2-Carboxycinnamic acid using potassium permanganate or potassium dichromate.

Scientific Research Applications

2-Carboxycinnamic acid has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 2-Carboxycinnamic acid has antimicrobial properties, which can inhibit the growth of bacteria and fungi.

properties

IUPAC Name

2-[(E)-2-carboxyethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWPNMHQRGNQHH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxycinnamic acid

CAS RN

612-40-8
Record name 2-(2-Carboxyvinyl)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 612-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-carboxyvinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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